molecular formula C17H15N7O B2448164 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034395-31-6

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2448164
CAS No.: 2034395-31-6
M. Wt: 333.355
InChI Key: XVWJNSXTGQUHRM-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a synthetic organic compound designed for preclinical research and development. Its structure incorporates two pharmacologically significant heterocyclic systems: a benzimidazole and a pyrazole, linked via a pyrazine-methyl carboxamide bridge. Benzimidazole scaffolds are considered crucial in oncology drug design, with derivatives demonstrating anticancer activity through mechanisms such as DNA interaction and enzyme inhibition . The pyrazole moiety is also a privileged scaffold in medicinal chemistry, with a well-documented profile that includes anticancer activity . The specific strategic fusion of these moieties in a single molecule makes this compound a candidate for investigation as a kinase inhibitor, particularly in the context of oncogenic signaling pathways like the MAPK cascade. Researchers may explore its potential to inhibit key enzymes such as V600EBRAF, a known oncogenic driver in cancers like melanoma, given that established inhibitors like vemurafenib also contain sulfonamide-linked aromatic heterocycles . This compound is supplied for investigational purposes to facilitate hit-to-lead optimization, structure-activity relationship (SAR) analysis, and in vitro pharmacological screening. It is intended for use by qualified research professionals only. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O/c1-24-9-12(7-23-24)16-15(18-4-5-19-16)8-20-17(25)11-2-3-13-14(6-11)22-10-21-13/h2-7,9-10H,8H2,1H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWJNSXTGQUHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. Its unique structural features contribute to its biological activity, particularly in cancer research and enzyme inhibition.

Structural Characteristics

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of pyrazole and pyrazine moieties enhances its interaction with biological targets. The molecular formula is C17H17N7OC_{17}H_{17}N_7O with a molecular weight of 395.44 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. Its mechanism of action involves the modulation of enzyme activities and receptor functions, making it a candidate for drug development.

Key Findings

  • Anticancer Properties : Studies have demonstrated that derivatives of benzimidazole compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
  • Enzyme Inhibition : The compound may act as an inhibitor of protein kinases, which play a pivotal role in cell signaling pathways associated with cancer progression. For example, compounds structurally related to this compound have been identified as selective inhibitors of CK1δ with IC50 values as low as 0.040 μM .
  • Mechanisms of Action : The compound's action on cellular pathways often leads to apoptosis in cancer cells. For example, some studies report that treatment with similar compounds resulted in increased expression of pro-apoptotic markers such as caspase-3 and p53 while decreasing anti-apoptotic markers like Bcl-2 .

Case Studies

Several research studies have focused on the biological activity of compounds related to this compound:

StudyCompoundCell Line TestedIC50 (μM)Mechanism
Compound 6HCT-150.080Tubulin polymerization inhibition
Compound 21A5490.29Apoptosis induction via caspase activation
PARP InhibitorVarious Cancer Lines<5DNA repair inhibition

Discussion

The biological activity of this compound suggests its potential as a lead compound for further drug development in oncology. Its ability to inhibit critical pathways involved in cancer cell proliferation and survival positions it as a promising candidate for therapeutic interventions.

Scientific Research Applications

Anticancer Potential : The compound has been investigated for its anticancer properties. Studies indicate that derivatives of benzimidazole, including those with pyrazole and pyrazine moieties, can exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting that N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide may also possess similar properties .

Mechanism of Action : The mechanism of action is believed to involve interactions with specific enzymes or receptors within cancer cells. The compound may inhibit key signaling pathways that are crucial for tumor growth and proliferation. Additionally, the presence of the pyrazole ring enhances the compound's ability to form hydrogen bonds, which can increase its binding affinity to target proteins .

Case Studies

Study on Anticancer Activity : A significant study evaluated various derivatives of benzimidazole for their anticancer activity, revealing that modifications in the side chains could enhance cytotoxicity against specific cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) models to predict which modifications would yield more potent compounds .

Antimycobacterial Activity : Another research effort focused on similar compounds for their potential as antimycobacterial agents. Compounds were synthesized and tested against Mycobacterium tuberculosis, showing promising results that warrant further investigation into their mechanisms and efficacy .

Q & A

Q. What are the standard synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide?

The compound is synthesized via multi-step reactions involving condensation and cyclization. A typical procedure includes:

  • Step 1 : Reacting a pyrazole-thiol derivative (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with a chloromethyl intermediate in DMF under basic conditions (K₂CO₃) at room temperature .
  • Step 2 : Coupling the resulting intermediate with a benzo[d]imidazole-carboxamide moiety under controlled temperatures (e.g., 120°C) using phosphorous oxychloride as a cyclizing agent .
  • Critical Parameters : Use inert atmospheres (N₂/Ar) to prevent oxidation and ensure stoichiometric excess (1.1–1.2 eq) of reagents to drive reactions to completion .

Q. How is the compound characterized for structural confirmation?

Structural validation employs:

  • Spectroscopy : IR for functional group identification (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3400 cm⁻¹) and NMR (¹H/¹³C) for regiochemical assignment of pyrazine and benzimidazole moieties .
  • Elemental Analysis : Combustion analysis (C, H, N) to confirm purity (>95%) and molecular formula alignment .
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification .

Q. What solvents and catalysts are optimal for its synthesis?

  • Solvents : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
  • Catalysts : K₂CO₃ or NaH for deprotonation in alkylation steps; POCl₃ for cyclization .
  • Additives : Oxyma/DIC combinations improve coupling efficiency in carboxamide formation .

Q. What analytical techniques are used to assess purity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • TLC : Silica gel plates (ethyl acetate/hexane = 3:7) for reaction monitoring .
  • Melting Point : Sharp m.p. range (e.g., 210–215°C) confirms crystalline purity .

Q. How is the compound stored to ensure stability?

  • Conditions : Desiccated at −20°C under argon to prevent hydrolysis/oxidation.
  • Stability Tests : Periodic NMR/HPLC checks over 6 months to detect degradation (e.g., benzimidazole ring oxidation) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with substituted pyrazoles?

  • Regioselectivity : Use directing groups (e.g., methyl on pyrazole) to control substitution patterns during heterocycle formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields (~15–20%) via controlled dielectric heating .
  • DoE (Design of Experiments) : Screen temperature, solvent, and catalyst ratios to identify optimal conditions .

Q. What computational tools predict binding interactions of this compound with biological targets?

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) using crystal structures from PDB .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to study electronic effects in active sites .

Q. How to address contradictory bioactivity data across studies?

  • Assay Validation : Cross-check IC₅₀ values using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .
  • Metabolite Screening : LC-MS to identify degradation products that may interfere with activity .
  • Structural Analogues : Synthesize and test derivatives to isolate pharmacophore contributions (e.g., pyrazine vs. benzimidazole roles) .

Q. What strategies improve regioselectivity in heterocyclic coupling reactions?

  • Protecting Groups : Temporarily block reactive sites (e.g., NH of benzimidazole) during pyrazine alkylation .
  • Transition Metal Catalysis : Pd(0)/Cu(I) systems for C–N coupling with >90% regioselectivity .
  • Solvent Effects : Low-polarity solvents (toluene) favor kinetic over thermodynamic control .

Q. How to scale up synthesis without compromising yield or purity?

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
  • In-line Analytics : PAT (Process Analytical Technology) with FTIR probes for real-time monitoring .
  • Crystallization Engineering : Use anti-solvent (e.g., heptane) gradients to control particle size distribution .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC₅₀ values against kinase X.
Resolution Workflow :

Replicate Experiments : Confirm assay conditions (pH, ATP concentration) match literature .

Protein Source : Validate kinase purity (SDS-PAGE) and activity (positive controls) .

Data Normalization : Use Z’-factor >0.5 to ensure assay robustness .

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